molecular formula C14H11BrN2O B13679813 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13679813
M. Wt: 303.15 g/mol
InChI Key: FDDLCUVDTUVUBG-UHFFFAOYSA-N
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Description

8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aryl ketone, followed by bromination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .

Scientific Research Applications

8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis in microbial cells by targeting essential enzymes .

Comparison with Similar Compounds

  • 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine
  • 8-Bromoimidazo[1,2-a]pyridine
  • 2-Phenylimidazo[1,2-a]pyridine

Comparison: 8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a methoxyphenyl group. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds. For instance, the bromine atom enhances the compound’s reactivity in substitution reactions, while the methoxyphenyl group contributes to its biological activity .

Biological Activity

8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. The structure of these compounds allows for interactions with various biological targets, making them valuable in drug development .

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . The compound this compound has been noted for its selective inhibition against Mtb while showing no activity against gram-positive or gram-negative pathogens .

Cholinesterase Inhibition

The compound has also demonstrated potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have reported that imidazo[1,2-a]pyridine derivatives exhibit varying degrees of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition . Specifically, some derivatives have shown IC50 values as low as 79 µM for AChE inhibition .

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
Other Derivative7965

Anticancer Properties

Imidazo[1,2-a]pyridines have been evaluated for their anticancer properties. Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. Substituents at the 2 and 3 positions of the pyridine ring can significantly alter their pharmacological profiles. For instance:

  • Bromine Substitution : The presence of bromine at the 8-position enhances the lipophilicity and bioavailability of the compound.
  • Methoxy Group : The methoxy group at the 3-position contributes to increased selectivity against specific targets such as Mtb.

Case Study 1: Antimycobacterial Activity

In a study conducted by Abrahams et al., several imidazo[1,2-a]pyridine derivatives were screened for their ability to inhibit Mtb. Among these, compounds with substitutions similar to this compound showed promising results with MIC values indicating effective inhibition .

Case Study 2: Cholinesterase Inhibition

A comparative study evaluated various imidazo[1,2-a]pyridine derivatives for AChE inhibition using Ellman's colorimetric assay. The findings indicated that compounds with specific structural modifications exhibited enhanced inhibitory effects compared to traditional cholinesterase inhibitors like tacrine .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

8-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15)14(17)16-13/h2-9H,1H3

InChI Key

FDDLCUVDTUVUBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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